Octanoyl chloride, 2-hexyl-
CAS No.: 77582-73-1
Cat. No.: VC8184253
Molecular Formula: C14H27ClO
Molecular Weight: 246.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77582-73-1 |
|---|---|
| Molecular Formula | C14H27ClO |
| Molecular Weight | 246.81 g/mol |
| IUPAC Name | 2-hexyloctanoyl chloride |
| Standard InChI | InChI=1S/C14H27ClO/c1-3-5-7-9-11-13(14(15)16)12-10-8-6-4-2/h13H,3-12H2,1-2H3 |
| Standard InChI Key | HZPNSZFAYUWMBC-UHFFFAOYSA-N |
| SMILES | CCCCCCC(CCCCCC)C(=O)Cl |
| Canonical SMILES | CCCCCCC(CCCCCC)C(=O)Cl |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Identifiers
2-Hexyloctanoyl chloride, systematically named 2-hexyloctanoyl chloride under IUPAC conventions, is registered under multiple identifiers, including CAS 77582-73-1, PubChem CID 71403260, and DTXSID00824182 . Its SMILES notation () and InChIKey (HZPNSZFAYUWMBC-UHFFFAOYSA-N) provide unambiguous representations of its branched structure, featuring a hexyl side chain at the second carbon of an octanoyl chloride backbone .
Molecular and Electronic Structure
The compound’s 2D structure comprises a 14-carbon chain with a chloride group at the terminal carbonyl position (Fig. 1). Computational models predict a rotatable bond count of 11, facilitating conformational flexibility, while its XLogP3 value of 6.9 indicates high lipophilicity, consistent with long-chain acyl chlorides . The absence of hydrogen bond donors and a single acceptor (the carbonyl oxygen) further underscores its hydrophobic nature .
Table 1: Computed Physicochemical Properties of 2-Hexyloctanoyl Chloride
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 246.81 g/mol | PubChem 2.1 |
| XLogP3 | 6.9 | XLogP3 3.0 |
| Rotatable Bond Count | 11 | Cactvs 3.4.6.11 |
| Exact Mass | 246.1750432 Da | PubChem 2.1 |
| Topological Polar Surface Area | 17.1 Ų | OEChem 2.3.0 |
Synthesis and Industrial Production
Catalytic Chlorination Methods
The synthesis of 2-hexyloctanoyl chloride is achieved via chlorination of the corresponding carboxylic acid using phosgene () or thionyl chloride () in the presence of -disubstituted formamide catalysts . A patented batch process involves:
-
Catalyst Preparation: -Dimethylformamide (DMF) reacts with phosgene to form a catalyst adduct, enhancing electrophilic reactivity.
-
Reaction Phase: The carboxylic acid is treated with the catalyst adduct while simultaneously introducing gaseous hydrogen chloride () and phosgene at atmospheric pressure.
-
Phase Separation: Post-reaction, the mixture separates into a catalyst-rich phase (recyclable) and a product phase, which is purged with nitrogen to remove residual gases .
Table 2: Key Reaction Parameters for Batch Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (DMF:Acid) | 0.1–0.6 | Higher ratios reduce side products |
| Phosgene Excess | 10–15% | Ensures complete conversion |
| Temperature | 25–40°C | Balances reaction rate and safety |
Continuous Process Innovations
Continuous production methods utilize stirred-tank reactors with simultaneous feeding of carboxylic acid, phosgene, and hydrogen chloride. This approach minimizes catalyst degradation and improves throughput by maintaining steady-state conditions .
Physicochemical and Stability Profiles
Solubility and Reactivity
2-Hexyloctanoyl chloride is insoluble in water due to its nonpolar aliphatic chains but miscible with organic solvents like dichloromethane and toluene. Its reactivity is dominated by the electrophilic acyl chloride group, enabling facile nucleophilic acyl substitutions with amines and alcohols .
Thermal and Oxidative Stability
While specific thermogravimetric data are unavailable, analogous acyl chlorides decompose above 150°C, releasing hydrogen chloride. Storage under anhydrous conditions at 2–8°C is recommended to prevent hydrolysis to the corresponding carboxylic acid .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing branched fatty acid derivatives, which are investigated for lipid-based drug delivery systems. Its long alkyl chain enhances membrane permeability, a critical factor in prodrug design .
Polymer Chemistry
In polymer science, 2-hexyloctanoyl chloride is employed to modify surface properties of polyesters, imparting hydrophobicity. Patent literature highlights its use in creating anti-fouling coatings for marine applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume